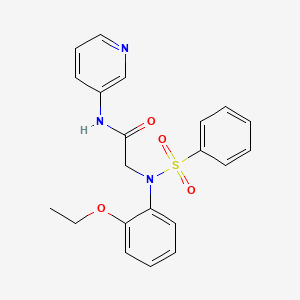
7-(3,4-dichlorobenzyl)-8-mercapto-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
Descripción general
Descripción
7-(3,4-dichlorobenzyl)-8-mercapto-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione, also known as clopidol, is a synthetic compound that belongs to the family of purine analogs. It is widely used in the poultry industry as an additive to prevent coccidiosis, a parasitic disease caused by Eimeria species.
Mecanismo De Acción
The exact mechanism of action of 7-(3,4-dichlorobenzyl)-8-mercapto-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione is not fully understood. However, it is believed to work by inhibiting the activity of the parasite's mitochondria, which disrupts its energy production and ultimately leads to its death.
Biochemical and Physiological Effects:
Clopidol has been shown to have minimal toxicity to poultry and is rapidly metabolized and excreted from the body. However, it can have some physiological effects, such as reducing feed intake and weight gain in birds.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 7-(3,4-dichlorobenzyl)-8-mercapto-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione is its efficacy in controlling coccidiosis in poultry. However, its use is limited to this specific application and it may not be effective against other parasitic diseases. In addition, its potential toxicity to humans and other animals requires careful handling and disposal.
Direcciones Futuras
There are several areas of future research that could be explored with regards to 7-(3,4-dichlorobenzyl)-8-mercapto-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione. These include:
1. Investigating the potential use of this compound in the treatment of other parasitic diseases, such as malaria.
2. Developing new synthesis methods for this compound that are more efficient and environmentally friendly.
3. Studying the mechanism of action of this compound in more detail to better understand its anti-parasitic properties.
4. Exploring the potential use of this compound in combination with other drugs to enhance its efficacy against parasitic diseases.
Aplicaciones Científicas De Investigación
Clopidol has been extensively studied for its anti-coccidial properties in poultry. It has been shown to be effective in controlling the growth and spread of Eimeria species, which can cause significant economic losses in the poultry industry. In addition, 7-(3,4-dichlorobenzyl)-8-mercapto-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione has been investigated for its potential use in the treatment of other parasitic diseases, such as malaria.
Propiedades
IUPAC Name |
7-[(3,4-dichlorophenyl)methyl]-1,3-dimethyl-8-sulfanylidene-9H-purine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12Cl2N4O2S/c1-18-11-10(12(21)19(2)14(18)22)20(13(23)17-11)6-7-3-4-8(15)9(16)5-7/h3-5H,6H2,1-2H3,(H,17,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBTZMYXSXNQSHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=S)N2)CC3=CC(=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12Cl2N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(4-chloro-2-methylphenyl)-N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B3465908.png)

![N-[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]-N-(3,4-dimethoxyphenyl)methanesulfonamide](/img/structure/B3465918.png)
![N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]-N-(3,5-dimethylphenyl)methanesulfonamide](/img/structure/B3465947.png)
![N~1~-1,3-benzodioxol-5-yl-N~2~-(2,5-dimethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3465959.png)

![N-(4-chlorophenyl)-2-[2-(1,3-thiazol-4-yl)-1H-benzimidazol-1-yl]acetamide](/img/structure/B3465967.png)
![N-(2,5-dichlorophenyl)-2-{[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B3465989.png)
![ethyl 4-[({[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]thio}acetyl)amino]benzoate](/img/structure/B3465991.png)
![N~2~-benzyl-N~2~-[(4-bromophenyl)sulfonyl]-N~1~-(2-methoxyphenyl)glycinamide](/img/structure/B3465995.png)
![2-{3-[(4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-1H-indol-1-yl}-N-(2-furylmethyl)acetamide](/img/structure/B3466003.png)
![5-(3-methoxyphenyl)-N-methyl-N-[2-(2-pyridinyl)ethyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B3466010.png)
![N-(2-methoxybenzyl)-5-(3-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B3466014.png)
![N-(2,4-dichlorophenyl)-5-(3-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B3466021.png)